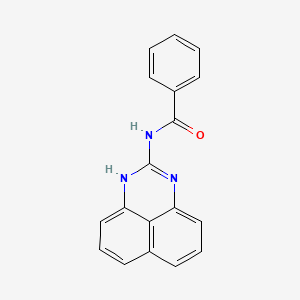

N-(1H-perimidin-2-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1H-perimidin-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O/c22-17(13-6-2-1-3-7-13)21-18-19-14-10-4-8-12-9-5-11-15(20-18)16(12)14/h1-11H,(H2,19,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJKBIJNPOJPHAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC4=C3C(=CC=C4)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 1h Perimidin 2 Yl Benzamide and Its Analogs

Established Synthetic Routes for the Perimidin-2-yl Moiety

The formation of the perimidine ring system is a critical step in the synthesis of the target compound. Several established methods are available, each with its own advantages regarding reaction conditions, yields, and environmental impact.

Cyclocondensation Reactions with 1,8-Diaminonaphthalene (B57835) Precursors

The most common and direct approach to synthesizing the perimidine skeleton is through the cyclocondensation of 1,8-diaminonaphthalene with various carbonyl-containing compounds. nih.gov This method involves the reaction of the diamine with aldehydes, ketones, carboxylic acids, or their derivatives to form the fused heterocyclic system. nih.govtandfonline.com The reaction is typically catalyzed by an acid and can be performed under various conditions. materialsciencejournal.org

For instance, the reaction of 1,8-diaminonaphthalene with aromatic aldehydes in the presence of a catalyst such as nano-silica sulfuric acid (NSSA) in ethanol (B145695) at room temperature can produce perimidine derivatives in high yields. tandfonline.com This method is advantageous due to its simplicity, short reaction times, and the reusability of the catalyst. tandfonline.com Similarly, various other catalysts, including metal catalysts and nanocatalysts, have been employed to facilitate this transformation under different conditions. nih.gov

A range of aldehydes and ketones can be used in this reaction, leading to a variety of 2-substituted perimidines. The choice of the carbonyl compound directly influences the substituent at the 2-position of the perimidine ring.

Microwave-Assisted Synthesis Protocols

To enhance reaction rates and often improve yields, microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, including the synthesis of perimidine derivatives. researchgate.netasianpubs.org This technique can dramatically reduce reaction times from hours to minutes. asianpubs.org

Microwave irradiation can be applied to the cyclocondensation reaction of 1,8-diaminonaphthalene with carboxylic acids under acidic conditions to afford 2-substituted perimidines in high yields (65-80%). researchgate.netasianpubs.org Another microwave-assisted approach involves the reaction of 1,8-diaminonaphthalene with iminoester hydrochlorides, which also provides good yields in short reaction times. materialsciencejournal.orgerdogan.edu.tr Furthermore, a proficient method for synthesizing (Z)-N-(2-argio-1-(1H-perimidin-2-yl)vinyl)benzamide derivatives has been described using microwave irradiation in acetic acid. materialsciencejournal.org Solvent-free microwave-assisted synthesis has also been reported, offering advantages in terms of reduced waste and easier work-up procedures. asianpubs.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Perimidines

| Method | Catalyst/Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | Acid catalyst | Hours | Moderate to High | nih.gov |

| Microwave Irradiation | Acidic condition | Minutes | 65-80% | researchgate.netasianpubs.org |

| Microwave Irradiation | Iminoester hydrochlorides | Short | Good | materialsciencejournal.orgerdogan.edu.tr |

| Microwave Irradiation | Solvent-free | Minutes to seconds | High | asianpubs.org |

Catalyst-Mediated Synthetic Approaches (e.g., Boric Acid, Molecular Iodine)

The use of specific catalysts can offer milder reaction conditions and improved selectivity in perimidine synthesis. Boric acid and molecular iodine are notable examples of efficient catalysts for this transformation.

An efficient method for the synthesis of substituted 2,3-dihydro-1H-perimidine derivatives utilizes bis(oxalato)boric acid (HBOB) as a catalyst. publish.csiro.aupublish.csiro.au This method provides an easily handled and recyclable catalyst, and the reactions are generally faster than conventional acid-catalyzed thermal processes. publish.csiro.aupublish.csiro.au Phenyl boronic acid has also been used to promote the synthesis of perimidine derivatives under mild conditions. materialsciencejournal.org

Molecular iodine has been successfully employed as a catalyst for the synthesis of dihydroperimidines from 1,8-diaminonaphthalene and aromatic aldehydes. bas.bgresearchgate.net This method is considered environmentally benign, offering high yields, short reaction times, and a simple work-up procedure. bas.bg The reaction proceeds efficiently in ethanol at room temperature. materialsciencejournal.orgbas.bg

Other catalysts that have been reported for the synthesis of perimidines include FePO4, nano-CuY zeolite, and Amberlyst-15. materialsciencejournal.org

Benzamide (B126) Formation Strategies

Once the 2-aminoperimidine core is synthesized, the final step is the formation of the benzamide linkage. This is typically achieved through acylation or multicomponent reactions.

Acylation/Benzoylation of Amine Derivatives

The most direct method for the synthesis of N-(1H-perimidin-2-yl)benzamide is the acylation of 2-aminoperimidine with benzoyl chloride or a related benzoylating agent. This reaction forms the amide bond between the amino group of the perimidine and the carbonyl group of the benzoyl moiety.

The acylation of aminoperimidines can be carried out to produce the corresponding amides. scispace.com For instance, the direct acylation of 2,3-dihydroperimidines is possible using carboxylic acids in polyphosphoric acid (PPA). yok.gov.tr Friedel-Crafts benzoylation of anilides is a related transformation, although it involves acylation of an aromatic ring rather than an amino group. researchgate.net

Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) offer an efficient alternative for the synthesis of complex molecules like this compound in a single step from three or more starting materials. rug.nl These reactions are highly atom-economical and can rapidly generate molecular diversity.

A notable example is the synthesis of (Z)-N-(2-argio-1-(1H-perimidin-2-yl)vinyl)benzamide derivatives from 1,8-diaminonaphthalene and (Z)-4-arylmethylene-2-phenyloxazol-5(4H)-one in glacial acetic acid under microwave irradiation. nih.gov While not a direct synthesis of the parent compound, this demonstrates the potential of MCRs in constructing complex perimidine-containing benzamides. The development of a specific multicomponent reaction that directly yields this compound would be a significant advancement in the field.

Derivatization and Functionalization of the this compound Core

The unique electronic nature of the perimidine ring system, characterized by the presence of both π-excessive and π-deficient regions, allows for a range of derivatization strategies. nih.gov The naphthalene (B1677914) ring component is susceptible to electrophilic attack, while the heteroaromatic portion can undergo nucleophilic reactions. nih.gov

Electrophilic and Nucleophilic Substitution Reactions

The perimidine nucleus is amenable to both electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. The naphthalene part of the molecule typically undergoes electrophilic substitution reactions such as halogenation, nitration, and sulfonation. nih.govmdpi.com Due to the high electron density, positions 4 and 9 are particularly prone to oxidation. nih.gov

Conversely, the heteroaromatic ring is susceptible to nucleophilic attack. researchgate.net This dual reactivity allows for extensive derivatization of the core structure. For instance, the chloro group on a substituted pyrimidine (B1678525) ring can be displaced by various nucleophiles under appropriate conditions.

Oxidation and Reduction Transformations

The this compound core can undergo both oxidation and reduction reactions to yield a variety of derivatives. Oxidation can be achieved using common oxidizing agents like potassium permanganate (B83412) or chromium trioxide, potentially introducing additional oxygen-containing functional groups. The perimidine ring system is known to undergo oxidation at the 4 and 9 positions due to high electron density. nih.gov

Reduction of the benzamide moiety can be accomplished using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) to form the corresponding amine. ambeed.com Hydrogenation with a palladium catalyst is another method for reduction. N-alkylated perimidines can be reduced at the nitrogen-alkylated positions. nih.gov

Modifications at the Perimidine Nitrogen (N1)

The nitrogen atom at the N1 position of the perimidine ring offers a key site for modification. N-alkylation of perimidines can lead to the formation of quaternary salts through condensation with acylating molecules at the 6 and 7 positions. nih.gov This allows for the introduction of various alkyl and functionalized chains, which can significantly influence the molecule's properties. For example, in related benzimidazole (B57391) systems, the insertion of different carbon chain lengths at the N1 position of a piperazine (B1678402) substituent has been explored to enhance anticancer potency. nih.gov

Introduction of Substituents on the Benzamide Phenyl Ring

The benzamide phenyl ring provides another avenue for derivatization. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups onto this ring. ambeed.com For instance, the synthesis of N-substituted benzamide derivatives often involves the initial preparation of a substituted benzoic acid, which is then coupled with the desired amine. researchgate.net This approach allows for the systematic variation of substituents on the phenyl ring to explore structure-activity relationships. For example, a series of N-substituted benzamide derivatives were synthesized with different groups on the phenyl ring to evaluate their antitumor activity. researchgate.net

Table 1: Examples of Synthesized N-(substituted-phenyl)benzamide Derivatives

| Compound ID | Substituent on Phenyl Ring | Reference |

|---|---|---|

| 13h | Varies | researchgate.net |

| 13k | Varies | researchgate.net |

| 9q | 4-ethylpiperazin-1-yl | tandfonline.com |

| 9s | 4-ethylpiperazin-1-yl | tandfonline.com |

| 9t | 4-ethylpiperazin-1-yl | tandfonline.com |

| 5c | 3-nitro, 5-[(3-chlorophenyl)sulfamoyl] | nih.gov |

| 5d | 3-nitro, 5-[(4-chlorophenyl)sulfamoyl] | nih.gov |

| 5g | 3-nitro, 5-[(4-nitrophenyl)sulfamoyl] | nih.gov |

| 7a | 3-acetamido | nih.gov |

| 7e | 4-isobutyramido | nih.gov |

| 7f | 4-(4-methylbenzamido) | nih.gov |

Linker Chemistry for Conjugates and Hybrid Molecules

The this compound scaffold can be incorporated into larger molecular architectures, such as conjugates and hybrid molecules, through the use of appropriate linker chemistry. This strategy is often employed in drug discovery to combine the pharmacophoric features of different molecular classes. researchgate.net For example, molecular hybridization has been used to design compounds with multifunctional properties. researchgate.net In the synthesis of related heterocyclic compounds, linkers are used to connect different bioactive moieties. For instance, a 1,2,3-triazole linker has been used to create quinazolinone hybrids. mdpi.com The synthesis of such conjugates often involves multi-step reaction sequences, including coupling reactions to form the final hybrid molecule. tandfonline.com

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods for perimidine derivatives. materialsciencejournal.orgsemanticscholar.org Green chemistry approaches aim to reduce or eliminate the use and generation of hazardous substances. researchgate.net For the synthesis of the perimidine core, various green protocols have been reported, including the use of water as a solvent, employing reusable catalysts, and utilizing microwave irradiation to shorten reaction times and improve yields. materialsciencejournal.orgsemanticscholar.org

Several studies have highlighted the use of eco-friendly catalysts such as sulfamic acid, boric acid, and nano-copper Y zeolite for the synthesis of perimidine derivatives. nih.govmaterialsciencejournal.orgresearchgate.net These methods often involve simple, one-pot procedures with easy work-up, high atom economy, and the potential for catalyst recovery and reuse. nih.govresearchgate.net For instance, a mechanochemical approach using a carbon sulfonic acid catalyst has been developed for the synthesis of perimidine derivatives under metal-free conditions. researchgate.net Similarly, biocatalytic methods are being explored for amide bond formation, offering a safer and more sustainable alternative to traditional chemical synthesis. rsc.org

Table 2: Green Catalysts for Perimidine Synthesis

| Catalyst | Reaction Conditions | Advantages | Reference |

|---|---|---|---|

| Sulfamic acid | Condensation of 1,8-diaminonaphthalene with aldehydes/ketones | High yields, short reaction times, easy work-up | researchgate.net |

| Boric acid (HBOB) | Refluxing in ethanol | Green solvent, mild conditions, recoverable catalyst | nih.gov |

| Nano-CuY zeolite | Room temperature in ethanol | High efficiency, room temperature reaction | materialsciencejournal.org |

| Carbon sulfonic acid | Grind-stone technique in EtOH | Metal-free, high atom-economy, recyclable catalyst | researchgate.net |

Molecular Design and Structural Elucidation of N 1h Perimidin 2 Yl Benzamide Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of N-(1H-perimidin-2-yl)benzamide derivatives. Each technique provides unique and complementary information, contributing to a complete structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectrum of this compound, the protons on the perimidine and benzamide (B126) moieties would exhibit characteristic chemical shifts. The protons of the naphthalene (B1677914) part of the perimidine system are expected to appear in the aromatic region (typically δ 7.0-8.5 ppm). For instance, in the related compound 2-(pyridin-2-yl)-1H-perimidine, the naphthyl protons resonate as multiplets between δ 6.36 and δ 7.25 ppm. nih.gov The protons of the benzoyl group would also appear in the aromatic region, with their exact shifts influenced by any substituents. The amide proton (N-H) is expected to show a broad singlet, often at a downfield chemical shift (e.g., δ 8.5-12.0 ppm), as seen in various benzamide derivatives. nih.govtandfonline.com The perimidine N-H proton is also anticipated to be a broad singlet. nih.gov

¹³C NMR: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the benzamide group is particularly diagnostic, typically appearing significantly downfield around δ 165-168 ppm. rsc.orgresearchgate.net The carbon atoms of the aromatic rings (perimidine and benzoyl) would resonate in the approximate range of δ 110-150 ppm. tandfonline.comrsc.org The specific chemical shifts would depend on the electronic environment of each carbon atom. For example, in N-(2-(dimethylamino)pyrimidin-4-yl)benzamide, the C=O carbon appears at δ 165.02 ppm, and the aromatic carbons are observed between δ 126.25 and δ 160.85 ppm. rsc.org

Interactive Data Table: Representative NMR Data for Related Structures

Note: This table presents typical chemical shift ranges based on structurally similar compounds.

| Group | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) | Reference Compounds |

|---|---|---|---|

| Perimidine Aromatic CH | 6.3 - 7.5 | 105 - 145 | 2-(pyridin-2-yl)-1H-perimidine nih.gov |

| Benzamide Aromatic CH | 7.4 - 8.3 | 125 - 135 | N-(2-(dimethylamino)pyrimidin-4-yl)benzamide rsc.org |

| Amide NH | 8.5 - 12.0 (broad) | - | 3,5-disubstituted benzamide derivatives nih.gov |

| Perimidine NH | 9.0 - 10.0 (broad) | - | 2-(pyridin-2-yl)-1H-perimidine nih.gov |

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show several key absorption bands.

A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group is expected in the region of 1650-1680 cm⁻¹. acs.org The N-H stretching vibrations of both the amide and the perimidine ring would likely appear as one or more bands in the range of 3100-3400 cm⁻¹. nih.govacs.org Stretching vibrations for aromatic C-H bonds are typically observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the aromatic rings would produce a series of bands in the 1450-1620 cm⁻¹ region. nih.gov

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Reference Compounds |

|---|---|---|---|

| Amide & Perimidine N-H | Stretching | 3100 - 3400 | Benzamide-based pyrazoles acs.org |

| Aromatic C-H | Stretching | 3000 - 3100 | 3,5-disubstituted benzamide derivatives nih.gov |

| Amide C=O | Stretching | 1650 - 1680 | Benzamide-based pyrazoles acs.org |

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns. Techniques like High-Resolution Mass Spectrometry (HRMS) provide a highly accurate mass measurement, which allows for the determination of the elemental formula. tandfonline.comrsc.org

For this compound (C₁₈H₁₃N₃O), the calculated molecular weight is approximately 287.32 g/mol . In an MS experiment, a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) would be expected at m/z 287 or 288, respectively. tandfonline.comrsc.org The fragmentation pattern would likely involve the cleavage of the amide bond, leading to fragments corresponding to the benzoyl cation (m/z 105) and the 2-aminoperimidine cation (m/z 182). researchgate.net Liquid Chromatography-Mass Spectrometry (LC-MS) is often used to analyze the purity of the compound and confirm its molecular weight. google.com

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides definitive proof of a molecule's structure by determining the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

For derivatives of this compound that form suitable single crystals, this technique can confirm the connectivity of the perimidine and benzamide moieties. It reveals the planarity of the aromatic systems and the torsion angles between them. For example, in the crystal structure of 2-(pyridin-2-yl)-1H-perimidine, an intramolecular N-H···N hydrogen bond helps to consolidate the molecular conformation. nih.gov Similar intramolecular or intermolecular hydrogen bonds involving the amide N-H and C=O groups, as well as the perimidine N-H, would be expected to play a significant role in the crystal packing of this compound. researchgate.net The crystal structure of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine shows extensive hydrogen bonding that stabilizes the crystal lattice. mdpi.com Analysis of related benzamide structures often reveals supramolecular assemblies like chains or rings formed through hydrogen bonding. acs.org

Advanced Chiroptical Studies (if applicable to specific derivatives)

Chiroptical spectroscopy, which includes techniques such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), is used to study chiral molecules. semanticscholar.org The parent compound, this compound, is achiral and therefore would not exhibit a chiroptical response.

However, if a chiral center is introduced into the molecule, for example, by adding a chiral substituent to the benzamide or perimidine ring, the resulting derivative would be chiral. For such chiral derivatives, chiroptical spectroscopy would be an invaluable tool for determining the absolute configuration (the specific 3D arrangement of atoms at the chiral center). semanticscholar.org This is typically achieved by comparing the experimentally measured ECD or VCD spectrum with spectra predicted by quantum-chemical calculations for the different possible stereoisomers. semanticscholar.org

Computational Chemistry and Molecular Modeling of N 1h Perimidin 2 Yl Benzamide

Quantum Chemical Calculations (e.g., DFT) for Electronic and Structural Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the intrinsic electronic and structural characteristics of a molecule. While specific DFT studies on N-(1H-perimidin-2-yl)benzamide are not prominently available in the reviewed literature, extensive research on analogous structures, such as N-(1H-benzimidazol-2-yl)benzamide and other benzamide (B126) derivatives, demonstrates the power of this approach. researchgate.netnih.gov

These calculations are typically performed using a basis set like B3LYP/6-311++G(d,p) to optimize the molecular geometry and analyze its electronic properties. researchgate.netnih.gov Key parameters derived from DFT studies include:

Optimized Molecular Geometry: Determination of bond lengths, bond angles, and torsion angles in the molecule's most stable energetic state. For similar benzamide compounds, the planarity between rings and the orientation of the amide linkage are critical structural features. nih.gov

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap provides insight into the molecule's kinetic stability and electronic transitions. tandfonline.comresearchgate.net

Molecular Electrostatic Potential (MESP): MESP maps reveal the charge distribution across the molecule, identifying electrophilic (positive potential, typically blue) and nucleophilic (negative potential, typically red) regions. This is vital for understanding potential non-covalent interactions with biological targets. tandfonline.com

Vibrational Frequencies: Theoretical prediction of infrared (IR) spectra helps to confirm the molecular structure by comparing calculated vibrational modes with experimental data. nih.govnih.gov

For instance, DFT analysis of the related compound N-(1H-benzimidazol-2-yl)benzamide confirmed its structure and provided insights into its stability and reactivity. researchgate.net Such studies form the theoretical foundation for understanding how this compound might behave at a molecular level.

Table 1: Representative DFT-Calculated Properties for an Analogous Benzamide Compound Data derived from studies on similar heterocyclic benzamides.

| Parameter | Typical Finding | Significance |

|---|---|---|

| HOMO-LUMO Energy Gap | ~4-5 eV | Indicates high kinetic stability and low reactivity. researchgate.net |

| MESP Negative Region | Located on oxygen and nitrogen atoms | Indicates sites for hydrogen bond donation. tandfonline.com |

| MESP Positive Region | Located on amide and amine hydrogens | Indicates sites for hydrogen bond acceptance. tandfonline.com |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. It scores the binding affinity, typically in kcal/mol, and visualizes the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. auctoresonline.orgwalshmedicalmedia.com

Although specific docking studies for this compound are not detailed in the available literature, research on other benzamide derivatives highlights their potential as inhibitors for various enzymes, including acetylcholinesterase (AChE), β-secretase (BACE1), and matrix metalloproteinases (MMPs). mdpi.comresearchgate.net In these studies, the benzamide moiety frequently participates in key interactions.

The general process involves:

Preparation of the Receptor and Ligand: Obtaining the 3D structure of the target protein (often from the Protein Data Bank) and generating a low-energy 3D conformation of the ligand.

Grid Generation: Defining the active site or binding pocket on the protein surface. peerj.com

Docking and Scoring: Algorithms systematically place the ligand in the defined site, and a scoring function estimates the binding energy for each pose. tandfonline.com

For example, docking studies on novel benzamides against AChE revealed that the most active compounds formed hydrogen bonds with key residues like TYR-337 and HIS-447. mdpi.com Similarly, simulations with MMP-2 showed binding affinities in the range of -8.35 to -8.50 kcal/mol, with the ligand stabilized by interactions within the enzyme's active site. researchgate.net These examples suggest that the benzamide and perimidine components of this compound could form critical hydrogen bonds and π-π stacking interactions with various biological targets.

Table 2: Example Molecular Docking Results for Benzamide Derivatives Against Various Targets

| Compound Type | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Benzamide-Pyrazolone Derivative | COVID-19 Main Protease (6LU7) | -8.90 | GLN192, GLY143 walshmedicalmedia.com |

| N,N'-(1,4-phenylene)bis (3-methoxybenzamide) | Acetylcholinesterase (AChE) | Not specified | TYR-337, TYR-124, HIS-447 mdpi.com |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static picture from molecular docking. By simulating the movements of atoms and molecules over time, MD can assess the stability of a ligand-protein complex, analyze conformational changes, and calculate binding free energies. nih.gov

For drug candidates, MD simulations are used to:

Assess Binding Stability: An MD simulation of the docked ligand-protein complex can confirm if the ligand remains stably bound in the active site. Root Mean Square Deviation (RMSD) of the ligand and protein backbone is monitored; low and stable RMSD values suggest a stable complex. peerj.com

Analyze Intermolecular Interactions: MD trajectories can be analyzed to determine the persistence of hydrogen bonds and other interactions over the simulation time. researchgate.net

Study Conformational Flexibility: MD reveals how the protein and ligand adapt to each other upon binding, which can be crucial for biological activity. mdpi.com

Studies on other benzamides have used MD simulations to confirm docking results. For example, a 20 ns simulation of a benzamide derivative with AChE showed that the hydrogen bonds identified in docking remained dominant throughout the simulation. mdpi.com In another study, MD simulations revealed that ligand binding reduced the flexibility of the target enzyme, suggesting a mechanism of inhibition. mdpi.com These methods would be invaluable for validating potential binding modes of this compound and understanding the dynamics of its interaction with a target.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific target. mdpi.com This model can then be used as a 3D query to rapidly screen large compound databases (virtual screening) to find novel molecules with the potential for similar biological activity. tandfonline.comnih.gov

The development of a pharmacophore model can be either ligand-based or structure-based.

Ligand-Based: A set of known active molecules is aligned to identify common chemical features. nih.gov

Structure-Based: The model is derived from the key interactions observed in a ligand-protein complex structure. mdpi.com

For example, a pharmacophore model for Histone Deacetylase 2 (HDAC2) inhibitors was generated using a dataset of known inhibitors. The best model consisted of one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and one aromatic ring. nih.gov This model was then used to screen the National Cancer Institute (NCI) database, leading to the identification of new potential hits. nih.gov Given its distinct features, this compound could serve as a scaffold for developing a pharmacophore model to discover other compounds targeting a similar biological endpoint.

In Silico ADME/Tox Prediction

A crucial part of modern drug design is the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties. In silico tools can predict these properties based on the molecule's structure, helping to identify candidates with favorable drug-like characteristics and flag potential liabilities before synthesis. nih.govdergipark.org.tr

Commonly predicted properties include:

Physicochemical Properties: Molecular weight, logP (lipophilicity), and topological polar surface area (TPSA).

Absorption: Prediction of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2). nih.gov

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound or be inhibited by it (e.g., CYP1A2, CYP2C19, CYP2D6). tandfonline.com

Drug-likeness: Evaluation based on established rules like Lipinski's Rule of Five, Ghose's rules, and Veber's rules, which correlate physicochemical properties with oral bioavailability. tandfonline.commdpi.com

Toxicity: Prediction of potential toxicities, such as cardiotoxicity (e.g., hERG inhibition) or mutagenicity.

While specific predictions for this compound are not published, analyses of similar heterocyclic and benzamide compounds show the utility of this approach. For example, in silico ADME studies of certain pyrimidine (B1678525) derivatives showed high gastrointestinal absorption and good water solubility, with predictions indicating which compounds might be subject to efflux pumps like P-glycoprotein. tandfonline.com Such theoretical predictions would be essential for optimizing the structure of this compound to improve its pharmacokinetic profile.

Table 3: Common In Silico ADME/Tox Parameters and Their Significance

| Parameter | Desired Range/Outcome | Implication for Drug Design |

|---|---|---|

| Lipinski's Rule of Five | 0-1 violations | High likelihood of oral bioavailability. mdpi.com |

| Gastrointestinal (GI) Absorption | High | Good absorption from the gut after oral administration. tandfonline.com |

| Blood-Brain Barrier (BBB) Permeation | Yes/No | Determines if the compound can act on the central nervous system. mdpi.com |

| CYP450 Inhibition | No inhibition of major isoforms | Low risk of drug-drug interactions. tandfonline.com |

| hERG Inhibition | No | Low risk of cardiotoxicity. |

Structure Activity Relationship Sar and Lead Optimization for N 1h Perimidin 2 Yl Benzamide Derivatives

Systematic Modification of the Benzamide (B126) Moiety

The benzamide portion of N-(1H-perimidin-2-yl)benzamide offers a versatile site for chemical modification to probe its interaction with biological targets. Alterations to the substitution pattern on the phenyl ring can significantly influence the compound's electronic, steric, and hydrophobic properties, thereby affecting its binding affinity and biological activity.

Research on various benzamide-containing compounds has demonstrated that the nature and position of substituents on the benzoyl ring are critical determinants of activity. mdpi.comresearchgate.netnih.gov For instance, the introduction of electron-withdrawing groups (e.g., nitro, cyano, or halo groups) or electron-donating groups (e.g., methoxy or methyl groups) at different positions (ortho, meta, para) can modulate the electronic distribution of the entire molecule. This, in turn, can impact interactions with target residues, such as hydrogen bonding or π-π stacking.

A hypothetical SAR study on the benzamide moiety of this compound could yield data similar to that observed in other series of bioactive benzamides. The following table illustrates potential outcomes of such modifications.

| Compound | Substitution on Benzamide Ring | Relative Potency | Rationale for Activity Change |

|---|---|---|---|

| Parent | Unsubstituted | Baseline | Reference compound for comparison. |

| Derivative A | 4-Methoxy | Increased | Electron-donating group may enhance binding through favorable electronic interactions. |

| Derivative B | 4-Chloro | Increased | Electron-withdrawing group can alter the charge distribution, potentially forming favorable interactions like halogen bonds. |

| Derivative C | 3-Nitro | Decreased | Steric hindrance or unfavorable electronic interactions from the bulky, strongly electron-withdrawing group at the meta position may disrupt binding. |

| Derivative D | 2-Methyl | Decreased | Steric clash from the ortho-substituent may prevent optimal orientation in the binding pocket. |

Exploration of Perimidine Ring Substitutions

The perimidine nucleus is a key structural feature of this compound, and its modification provides another avenue for lead optimization. The perimidine ring system is a π-electron-rich heterocycle, and substitutions on this moiety can influence its electronic properties, planarity, and potential for intermolecular interactions. nih.gov

Studies on 2-substituted-2,3-dihydro-1H-perimidines have shown that the nature of the substituent at the 2-position can significantly impact their biological activities, such as antimicrobial and anti-inflammatory effects. researchgate.net While these are dihydroperimidine derivatives, the findings offer valuable insights into the potential effects of substitutions on the aromatic perimidine ring. For example, introducing various aryl or alkyl groups at different positions of the perimidine ring could modulate the compound's interaction with its biological target.

Furthermore, N-alkylation of the perimidine ring can influence the molecule's conformation and physicochemical properties. nih.gov The following table summarizes the observed biological activities of some substituted 2,3-dihydro-1H-perimidine derivatives, which can serve as a guide for potential modifications on the this compound scaffold.

| Compound | Substituent at 2-position | Antibacterial Activity (vs. E. coli) | Anti-inflammatory Activity (% COX Inhibition) |

|---|---|---|---|

| 4a | Phenyl | Moderate | 35% |

| 4b | 4-Methoxyphenyl | Moderate | 47% |

| 4c | 4-Chlorophenyl | High | 28% |

| 4e | 4-Nitrophenyl | High | 31% |

| 4j | 2-Furyl | High | 22% |

Influence of Linker Chemistry on Biological Activity

Modifications to the linker can include altering its length, rigidity, and hydrogen-bonding capacity. For example, replacing the amide linker with other functionalities such as an ester, ether, or a simple alkyl chain would significantly change the molecule's properties. researchgate.net The length of the linker is also a critical parameter; an optimal linker length allows the two aromatic systems to bind to their respective pockets without inducing strain. nih.govacs.org

In many drug discovery programs, the linker is systematically varied to fine-tune the compound's activity. The following table presents a hypothetical analysis of how different linkers could influence the biological activity of this compound derivatives, drawing on principles from medicinal chemistry. nih.govnih.gov

| Compound | Linker | Expected Conformational Change | Potential Impact on Activity |

|---|---|---|---|

| Parent | -NH-CO- | Relatively rigid, planar | Baseline activity, provides hydrogen bond donor and acceptor. |

| Analog E | -CO-NH- (reverse amide) | Altered geometry and hydrogen bonding pattern | May increase or decrease activity depending on the target's requirements. |

| Analog F | -CH2-NH- | Increased flexibility | Could allow for better adaptation to the binding site, but may also lead to an entropic penalty upon binding. |

| Analog G | -O-CO- (ester) | Loss of hydrogen bond donor | Likely to decrease activity if the N-H hydrogen is involved in a key interaction. |

Identification of Key Pharmacophoric Features

A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. dovepress.comnih.gov For this compound derivatives, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.

Based on the structure of the parent compound and SAR data from analogous series, a putative pharmacophore model for this compound can be proposed. This model would likely consist of:

Two aromatic rings: The perimidine and benzamide rings, which can engage in π-π stacking or hydrophobic interactions with the target.

Hydrogen bond donors: The N-H groups of the perimidine ring and the amide linker.

Hydrogen bond acceptor: The carbonyl oxygen of the amide linker.

Pharmacophore modeling studies on other benzamide-containing inhibitors have successfully identified such key features. For instance, a five-point pharmacophore model for benzamide-based inhibitors of the FtsZ protein included one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.gov Similarly, a model for aminophenyl benzamide HDAC inhibitors comprised two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. chemijournal.com By developing a robust QSAR model for this compound derivatives, it is possible to predict the activity of novel, unsynthesized analogs, thereby guiding the design of more potent compounds.

A QSAR model for this class of compounds would typically involve the calculation of various molecular descriptors, which can be categorized as:

Electronic descriptors: Such as partial charges, dipole moment, and HOMO/LUMO energies, which describe the electronic properties of the molecule.

Steric descriptors: Including molecular weight, volume, and surface area, which relate to the size and shape of the molecule.

Hydrophobic descriptors: Like the partition coefficient (logP), which quantifies the molecule's lipophilicity.

Topological descriptors: Which describe the connectivity of atoms in the molecule.

Successful QSAR models have been developed for various classes of benzamide inhibitors, highlighting the importance of specific physicochemical properties for their activity. nih.govresearchgate.netnih.gov For example, a 3D-QSAR model for aminophenyl benzamide HDAC inhibitors suggested that hydrophobic character is crucial for their inhibitory activity, and the inclusion of hydrophobic substituents would enhance potency. researchgate.net

Mechanism of Action Studies Molecular and Cellular Level

Molecular Target Identification and Validation

The initial step in understanding the mechanism of action of N-(1H-perimidin-2-yl)benzamide would be to identify and validate its specific molecular targets. Perimidine and benzamide (B126) scaffolds are present in numerous compounds known to interact with a variety of biological macromolecules.

Potential Target Classes:

Protein Kinases: Many heterocyclic compounds containing nitrogen, such as those with benzimidazole (B57391) structures, are known to be potent inhibitors of protein kinases. For instance, derivatives of 2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide have been identified as specific inhibitors of Casein Kinase 1 (CK1) isoforms δ and ε. nih.govnih.gov An extensive screening of this compound against a panel of hundreds of eukaryotic protein kinases would be a standard approach to identify potential kinase targets.

Enzymes: Other enzyme families could also serve as potential targets. For example, various heterocyclic compounds have been investigated for their ability to inhibit enzymes like lipases or urease. nih.gov

Receptors: Perimidine derivatives have been explored as antagonists for receptors such as the corticotropin-releasing factor (CRF) receptor. nih.gov

Validation of an identified target would involve secondary assays, genetic approaches (e.g., target gene knockdown or knockout), and showing a correlation between target engagement and the compound's cellular effects.

Biochemical Pathway Elucidation

Once a primary molecular target is validated, research would focus on how the interaction between this compound and its target affects downstream biochemical pathways. For example, if the compound is found to inhibit a specific protein kinase, studies would investigate the phosphorylation status of that kinase's known substrates. This often involves techniques like Western blotting with phospho-specific antibodies.

For instance, if this compound were to inhibit a kinase involved in cell cycle regulation, researchers would analyze its impact on key cell cycle proteins. Studies on other novel N-(piperidine-4-yl)benzamide derivatives have shown that they can induce cell cycle arrest by modulating the expression of proteins such as cyclin B1, p21, and p53, often through pathways dependent on kinases like AMPK. researchgate.net Elucidating the specific pathway would provide a clearer picture of the compound's cellular function.

Protein-Ligand Binding Analysis

A quantitative understanding of the interaction between this compound and its identified protein target is crucial. This involves biophysical techniques to determine the binding kinetics and thermodynamics.

Binding Kinetics: Techniques such as Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) would be employed to measure the association (k_on) and dissociation (k_off) rate constants of the compound binding to its target protein. These values provide insight into how quickly the binding equilibrium is reached and the stability of the resulting complex.

Thermodynamics: Isothermal Titration Calorimetry (ITC) could be used to determine the thermodynamic parameters of binding, including the change in enthalpy (ΔH) and entropy (ΔS). This data helps to understand the forces driving the interaction (e.g., hydrogen bonds, hydrophobic interactions).

Structural Analysis: X-ray crystallography or cryo-electron microscopy could provide a high-resolution structure of this compound bound to its target. This structural information is invaluable for understanding the specific molecular interactions, such as hydrogen bonds and van der Waals contacts, that mediate binding. For example, X-ray analysis of a CK1δ inhibitor revealed its binding mode within the ATP-binding site, showing hydrogen bonds to hinge residues. nih.gov

A hypothetical data table for binding kinetics is presented below.

| Parameter | Value |

| Association Rate (k_on) | Data not available |

| Dissociation Rate (k_off) | Data not available |

| Dissociation Constant (K_D) | Data not available |

Cellular Uptake and Intracellular Distribution Studies (preclinical)

For this compound to be effective, it must be able to cross the cell membrane and reach its intracellular target. Preclinical studies are necessary to determine its ability to do so.

Cellular Permeability: In vitro models, such as the Caco-2 cell permeability assay, would be used to assess the compound's ability to cross intestinal epithelial barriers, providing an indication of its potential for oral absorption.

Intracellular Accumulation: The concentration of the compound inside cells would be measured over time, typically using liquid chromatography-mass spectrometry (LC-MS/MS) on cell lysates.

Subcellular Localization: Fluorescence microscopy techniques could be employed to visualize the distribution of the compound within the cell. This would involve either using an intrinsically fluorescent analog of the compound or a labeled version. Determining if the compound accumulates in specific organelles (e.g., nucleus, mitochondria, cytoplasm) is critical for understanding its mechanism, especially if its target is localized to a particular cellular compartment.

A summary of potential cellular uptake data is shown in the table below.

| Assay | Parameter | Result |

| Cellular Permeability | Apparent Permeability (P_app) | Data not available |

| Intracellular Accumulation | Intracellular/Extracellular Ratio | Data not available |

| Subcellular Localization | Primary Location | Data not available |

Further research is required to generate the specific experimental data needed to fully characterize the mechanism of action of this compound.

Applications in Chemical Biology and Material Science Research

Development as Chemical Probes for Biological Systems

The development of chemical probes is essential for dissecting complex biological systems. Perimidine derivatives are recognized for their ability to interact with various proteins, a key characteristic for potential chemical probes. nih.gov The π-electron distribution in the tricyclic perimidine system can facilitate interactions with biological macromolecules. nih.gov While specific studies detailing N-(1H-perimidin-2-yl)benzamide as a targeted chemical probe are not extensively documented, the foundational perimidine structure is a promising scaffold for designing such tools. The benzamide (B126) portion of the molecule can be systematically modified to tune binding affinity and selectivity for specific biological targets.

Catalytic Roles in Organic Synthesis

Perimidine-based compounds have been identified for their potential in catalysis, particularly in the generation of carbene ligands. nih.gov The nitrogen atoms in the perimidine ring can coordinate with metal centers, making them suitable for designing novel catalysts. For instance, palladium-NCN pincer complexes incorporating a perimidine structure have been synthesized and applied as catalysts in organic reactions. ciac.jl.cn Although the direct catalytic application of this compound has not been specified, its structure is amenable to modification for such roles. The synthesis of perimidine derivatives itself often employs various catalysts, highlighting the interaction of this heterocyclic system with catalytic processes. nih.gov

Table 1: Examples of Catalysts Used in Perimidine Synthesis

| Catalyst Type | Specific Catalyst Example | Reaction Conditions | Typical Yields |

|---|---|---|---|

| Organocatalyst | Squaric Acid | Water, 80 °C | High |

| Lewis Acid | Phenyl Boronic Acid | Ethanol (B145695), 75 °C | Excellent |

This table illustrates catalysts used for synthesizing the broader class of perimidine compounds, indicating the compatibility of the scaffold with various catalytic systems. nih.gov

Integration into Photosensor and Dye Technologies

The unique electronic properties of perimidines, characterized by both π-electron excess and deficiency, contribute to their distinct optical and spectroscopic characteristics. nih.gov These properties make them highly suitable for applications in dye and photosensor technologies. nih.gov Perimidines are known to form colored compounds and are used as intermediates in the synthesis of dyes for fibers and plastics. nih.gov The extended conjugation of the this compound structure allows for the absorption and emission of light, a fundamental requirement for photosensors and dyes. The response of the perimidine scaffold to different analytes or environmental changes can be harnessed to develop novel sensing technologies.

Role as Precursors for Complex Chemical Entities

The reactivity of the perimidine ring system makes it a valuable precursor for the synthesis of more complex molecules. nih.gov The structure of this compound features several reactive sites. The heteroaromatic ring can undergo nucleophilic reactions, while the naphthalene (B1677914) part is susceptible to electrophilic substitutions such as halogenation and acylation. nih.gov Furthermore, the amide bond can be subjected to various chemical transformations. An efficient synthesis of a related compound, (Z)-N-(2-argio-1-(1H-perimidin-2-yl)vinyl)benzamide, has been reported, demonstrating the utility of the perimidine scaffold in constructing elaborate molecular architectures under conditions like microwave irradiation. nih.gov

Potential in Polymer Chemistry

Perimidine derivatives have applications in polymer chemistry. nih.gov The aromatic and heterocyclic nature of the this compound molecule allows for its potential incorporation into polymer chains, either as part of the main backbone or as a functional pendant group. The presence of N-H groups provides a site for polymerization reactions. The integration of such heterocyclic units can impart specific properties to the resulting polymer, such as thermal stability, conductivity, or unique optical characteristics.

Use in Pesticide Research

Both benzamide and perimidine derivatives have independently shown significant biological activities, making their combination in a single molecule a point of interest for pesticide research. nih.govmdpi.comnih.gov Benzamides are a well-established class of compounds with fungicidal and insecticidal properties. mdpi.comnih.gov Similarly, various perimidine derivatives have demonstrated a diverse range of biological activities, including antifungal properties. nih.govciac.jl.cn Research on the structurally related N-(1H-benzimidazol-2-yl)benzamides has shown that some of these compounds exhibit strong fungicidal activity against pathogens like Fusarium culmorum. researchgate.net This suggests that this compound and its analogues are promising candidates for the development of new agrochemicals.

Table 2: Bioactivity of Related Benzamide and Perimidine Compounds

| Compound Class | Target Organism/Assay | Observed Activity |

|---|---|---|

| Benzamide Derivatives | Mosquito Larvae | High larvicidal activity (up to 100% at 10 mg/L for some compounds) nih.gov |

| Benzamide Derivatives | Botrytis cinereal (fungus) | Significant inhibitory activity (e.g., 90.5% for compound 7h) nih.gov |

| Perimidine Derivatives | Various Fungi | A diverse range of fungicidal activities ciac.jl.cn |

This table provides examples of the pesticidal activities found in the broader classes of benzamides and perimidines, supporting the rationale for investigating this compound in this context.

Future Research Directions and Challenges for N 1h Perimidin 2 Yl Benzamide

Exploration of Novel Synthetic Methodologies

While general methods for perimidine synthesis exist, primarily through the condensation of 1,8-diaminonaphthalene (B57835) (NDA) with carbonyl compounds, the development of novel, efficient, and sustainable synthetic routes for N-(1H-perimidin-2-yl)benzamide is a crucial future direction. nih.govmaterialsciencejournal.org Current research on related heterocyclic compounds focuses on green chemistry principles to minimize environmental impact and improve efficiency. nih.govnih.govchemijournal.com

Future synthetic explorations for this compound and its analogs could include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate reaction times and improve yields for various heterocyclic compounds, including perimidines. nih.govresearchgate.net A reported synthesis of a related compound, (Z)-N-(2-argio-1-(1H-perimidin-2-yl)vinyl)benzamide, utilized microwave irradiation to achieve high yields. nih.gov

Catalyst Development: The use of novel catalysts, such as biodegradable, metal-free, or nanocatalysts, can lead to more selective and efficient syntheses under milder conditions. nih.govresearchgate.net For instance, catalysts like squaric acid and Amberlyst 15 have been successfully used for perimidine synthesis. nih.gov

One-Pot and Multicomponent Reactions (MCRs): Designing one-pot or multicomponent reactions would enhance atom economy and reduce waste by combining several synthetic steps into a single operation. researchgate.net

Flow Chemistry: Continuous flow synthesis could offer better control over reaction parameters, leading to higher purity and easier scalability.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Key Challenges |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, improved purity. researchgate.net | Specialized equipment required, potential for localized overheating. |

| Novel Catalysis | High efficiency and selectivity, milder reaction conditions, potential for recyclability. nih.gov | Catalyst cost and stability, screening for optimal catalyst. |

| Multicomponent Reactions | High atom economy, reduced waste, simplified procedures. researchgate.net | Complex reaction optimization, potential for side product formation. |

| Flow Chemistry | Precise control of reaction parameters, enhanced safety, ease of scalability. rsc.org | High initial setup cost, potential for clogging. |

Advanced Computational and Artificial Intelligence-Driven Drug Design

Computational tools, including artificial intelligence (AI) and machine learning (ML), are revolutionizing drug discovery by enabling the rapid screening of virtual libraries and the prediction of molecular properties. nih.govmdpi.com For this compound, these technologies can accelerate the identification of derivatives with enhanced biological activity and optimized pharmacokinetic profiles.

Future computational research should focus on:

Generative Chemistry: AI algorithms can design novel perimidine-based structures with desired properties, such as high target affinity and low toxicity. technologynetworks.comnih.gov

Predictive Modeling: Machine learning models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound derivatives, guiding the selection of candidates for synthesis. nih.gov

Retrosynthetic Analysis: AI can propose viable synthetic routes for novel, computationally designed compounds, bridging the gap between virtual screening and laboratory synthesis. technologynetworks.com

Molecular Docking and Dynamics: In silico studies can predict the binding modes of this compound derivatives with various biological targets, helping to elucidate their mechanism of action. researchgate.net

Identification of Undiscovered Biological Targets and Pathways

The perimidine core is associated with a broad spectrum of biological activities, suggesting that it may interact with multiple biological targets. materialsciencejournal.orgresearchgate.net A key area of future research is the identification of novel protein targets and signaling pathways modulated by this compound.

Strategies for target identification include:

Phenotypic Screening: High-throughput screening of this compound and its derivatives in various disease-relevant cellular models can uncover unexpected therapeutic activities.

Chemical Proteomics: Techniques such as affinity chromatography-mass spectrometry can be used to pull down the protein targets that directly bind to this compound.

Computational Target Prediction: In silico methods can predict potential protein targets based on the chemical structure of the compound and its similarity to known ligands.

Perimidine derivatives have shown promise as anti-inflammatory agents by reducing the levels of pro-inflammatory cytokines like TNF-α and IL-6, and inhibiting the NF-κB and MAPK signaling pathways. nih.gov Further investigation into these and other pathways will be critical.

Integration of Multi-omics Data for Comprehensive Biological Profiling

A systems biology approach, integrating data from genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive understanding of the biological effects of this compound. This multi-omics profiling can reveal the compound's mechanism of action, identify biomarkers of response, and uncover potential off-target effects.

Future research in this area should involve:

Transcriptomic Analysis (RNA-seq): To identify changes in gene expression in cells treated with this compound.

Proteomic Analysis: To quantify changes in protein expression and post-translational modifications.

Metabolomic Analysis: To measure changes in the levels of small-molecule metabolites, providing insights into the compound's effects on cellular metabolism.

By integrating these datasets, researchers can construct a detailed picture of the cellular pathways perturbed by this compound, leading to a more rational approach to its development as a therapeutic agent.

Development of this compound as Research Tools in Emerging Fields

Beyond its therapeutic potential, this compound and its derivatives could be developed as valuable research tools. The unique photophysical properties of the perimidine scaffold make it an attractive candidate for the development of fluorescent probes and sensors. nih.govresearchgate.net

Potential applications as research tools include:

Fluorescent Probes: Perimidine-based compounds can be designed to detect specific ions, molecules, or changes in the cellular microenvironment.

Chemical Probes: Functionalized derivatives of this compound can be used to study the function of specific proteins or pathways in a cellular context.

Materials Science: The unique electronic properties of perimidines make them interesting for applications in organic electronics and materials science. semanticscholar.org

Addressing Synthetic Scalability and Sustainability in Research

For any promising compound to move from the laboratory to clinical or commercial application, a scalable and sustainable synthetic process is essential. rsc.org The principles of green chemistry should be integrated into the synthesis of this compound from the earliest stages of research. rasayanjournal.co.inmdpi.com

Challenges and future directions in this area include:

Process Optimization: Developing a synthetic route that is efficient, cost-effective, and safe for large-scale production.

Green Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water or bio-based solvents. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product, minimizing waste.

Renewable Feedstocks: Exploring the use of renewable starting materials to reduce the reliance on petrochemicals.

By addressing these challenges, the research community can ensure that the development of this compound and other promising heterocyclic compounds is both scientifically sound and environmentally responsible.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing N-(1H-perimidin-2-yl)benzamide derivatives?

A microwave-assisted synthesis approach using NDA (naphthalene diamine) and (Z)-4-aryl-methylene-2-phenyloxazol-5(4H)-one in glacial acetic acid (HOAc) at 120°C has been reported for high-yield preparation of (Z)-N-(2-argio-1-(1H-perimidin-2-yl)vinyl)benzamide derivatives . Traditional methods involve refluxing with pyridine as a catalyst, as seen in analogous N-benzoyl-2-hydroxybenzamide syntheses . Key parameters include solvent selection (HOAc, DMF) and reaction time optimization.

Advanced: How can reaction conditions be optimized to address low yields in perimidine-benzamide conjugates?

Contradictions in yield data often arise from solvent polarity and temperature effects. For example, microwave irradiation reduces reaction times (e.g., 30–60 minutes) compared to conventional heating (4–18 hours) . Statistical optimization via factorial design (e.g., ANOVA) can identify critical variables, as demonstrated in analogous benzamide syntheses where solvent choice (DMF vs. acetone) and reagent stoichiometry significantly impacted yields .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

- IR spectroscopy : Detection of carbonyl (C=O, ~1650–1700 cm⁻¹) and perimidine NH stretches (~3200 cm⁻¹) .

- NMR : ¹H/¹³C NMR for confirming substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm) and amide linkages .

- Elemental analysis : Validation of purity (>95%) .

Advanced: How can crystallographic software resolve ambiguities in structural determination of benzamide derivatives?

Programs like SHELXL (for refinement) and SUPERFLIP (for charge-flipping in structure solution) are critical. For example, SHELXL handles twinned or high-resolution macromolecular data, while SUPERFLIP’s robustness in phase retrieval aids in resolving disordered perimidine rings . Data contradictions (e.g., bond length discrepancies) require iterative refinement and validation via R-factor convergence (<0.05) .

Basic: What statistical methods ensure reproducibility in biological activity assays for benzamide derivatives?

Univariate ANOVA with post-hoc tests (e.g., Duncan’s test) is standard for comparing biological replicates. For instance, antibacterial studies of 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide used six replicates per condition to ensure significance (p < 0.05) .

Advanced: How do substituent modifications on the benzamide scaffold influence PARP-1 inhibitory activity?

Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., trifluoromethyl) enhance binding affinity to PARP-1’s NAD⁺-binding domain. Docking simulations (e.g., AutoDock Vina) correlate substituent position (meta vs. para) with ΔG values (e.g., −9.2 kcal/mol for meta-CF₃) . Bioisosteric replacements (e.g., pyrimidine for benzene) further modulate selectivity .

Basic: What safety protocols are recommended for handling this compound in the lab?

Follow GHS guidelines:

- Avoid inhalation (S22) and skin contact (S24/25) using fume hoods and nitrile gloves.

- Use WGK 3-compliant waste disposal for halogenated byproducts .

Advanced: How can computational modeling predict metabolic stability of perimidine-benzamide hybrids?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) assess metabolic hotspots, such as oxidation-prone C-H bonds. For trifluoromethyl derivatives, lipophilicity (LogP ~5.4) and PSA (<90 Ų) predict improved blood-brain barrier penetration .

Basic: What chromatographic methods purify this compound derivatives?

Flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) are standard. Purity is validated by HPLC-UV (λ = 254 nm) with retention time consistency (±0.1 min) .

Advanced: How do researchers reconcile contradictory bioactivity data across cell lines?

Mechanistic studies (e.g., Western blotting for target protein expression) and dose-response profiling (IC₅₀ curves) clarify cell-specific effects. For example, SMO inhibitors like N-(4-trifluoromethylphenyl)benzamide show variability in Hedgehog pathway inhibition (IC₅₀ = 0.5–5 µM) due to ATP-binding cassette transporter expression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.